molecular formula C20H21N3O3S B2951761 (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 852132-57-1

(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2951761
CAS No.: 852132-57-1
M. Wt: 383.47
InChI Key: JAGHIRSSOXFDRX-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an imidazo[2,1-b]thiazole core substituted with a methyl group at position 3 and a phenyl group at position 4. The imidazothiazole moiety is linked via a methanone bridge to a 1,4-dioxa-8-azaspiro[4.5]decane system, a spirocyclic scaffold known for conformational rigidity and enhanced solubility due to its oxygen and nitrogen heteroatoms .

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-14-17(18(24)22-9-7-20(8-10-22)25-11-12-26-20)27-19-21-16(13-23(14)19)15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGHIRSSOXFDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The ADME properties of this compound are not explicitly mentioned in the available literature. Therefore, it’s difficult to outline its absorption, distribution, metabolism, and excretion properties. The optimization of similar compounds has led to increased inhibition of target receptors, suggesting potential improvements in bioavailability.

Result of Action

Similar compounds have shown cytotoxic activity against human cancer cell lines, including hepg2 and mda-mb-231. This suggests that the compound could potentially induce cell death in certain cancer cells.

Biological Activity

The compound (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a member of the imidazo[2,1-b]thiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes an imidazo[2,1-b]thiazole core and a spirocyclic moiety. The unique combination of these structural elements enhances its potential as a therapeutic agent.

Property Value
Molecular Formula C18H19N3OS
Molecular Weight 325.42 g/mol
IUPAC Name (3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethanone
CAS Number 20957223

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines. In vitro assays have shown that related compounds exhibit half-maximal inhibitory concentrations (IC50) ranging from 5 to 10 µM in pancreatic ductal adenocarcinoma models .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in cell proliferation and survival.
  • Cell Signaling Modulation : It may influence key signaling pathways that regulate cell cycle progression and apoptosis.

Studies indicate that similar derivatives can inhibit the migration of cancer cells and induce apoptosis through intrinsic pathways .

Study 1: In Vitro Antiproliferative Activity

A series of imidazo[2,1-b]thiazole derivatives were synthesized and tested against pancreatic cancer cell lines (SUIT-2, Capan-1). The results indicated that compounds with structural similarities to our target compound showed IC50 values as low as 5.11 µM .

Study 2: Mechanistic Insights

In another study focusing on imidazo[2,1-b]thiazole derivatives, it was found that these compounds could inhibit the activity of transforming growth factor-beta receptors, which are crucial in cancer progression . This suggests a potential pathway through which our compound may exert its effects.

Comparison with Similar Compounds

Structural Analog 1: 2-[(2S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one (BTZ-043)

Key Differences :

  • Core Structure: BTZ-043 contains a benzothiazinone ring instead of an imidazothiazole. The benzothiazinone is substituted with nitro and trifluoromethyl groups, which enhance electrophilicity and metabolic stability .
  • Spirocyclic Moiety : Both compounds share the 1,4-dioxa-8-azaspiro[4.5]decane system, but BTZ-043 includes a stereospecific methyl group at position 2 of the spiro ring.
  • Bioactivity : BTZ-043 is a well-characterized antitubercular agent targeting decaprenylphosphoryl-β-D-ribose oxidase (DprE1), whereas the target compound’s imidazothiazole core may interact with different biological targets, such as kinase enzymes or GPCRs .

Molecular Data :

Property Target Compound (Estimated) BTZ-043
Molecular Formula C₁₉H₂₀N₂O₃S C₁₇H₁₅F₃N₄O₅S
Molar Mass (g/mol) ~356.4 444.4
Key Functional Groups Phenyl, methyl, spirocyclic Nitro, trifluoromethyl, spirocyclic

Structural Analog 2: (6-Methylpyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone

Key Differences :

  • Aromatic System : This analog substitutes the imidazothiazole with a 6-methylpyridin-3-yl group, reducing heterocyclic complexity while maintaining aromaticity .
  • Synthetic Accessibility : The absence of fused heterocycles simplifies synthesis, as evidenced by its well-documented preparation methods .

Molecular Data :

Property Target Compound (Estimated) Pyridine Analog
Molecular Formula C₁₉H₂₀N₂O₃S C₁₄H₁₈N₂O₃
Molar Mass (g/mol) ~356.4 262.3
Aromatic System Imidazothiazole Pyridine

Structural Analog 3: Thiadiazole Derivatives (e.g., Compounds 13a–13d)

Key Differences :

  • Core Heterocycle: These derivatives feature a 1,3,4-thiadiazole ring instead of imidazothiazole, with hydrazono and nitrophenyl substituents .
  • Synthetic Methodology: Synthesized via condensation of hydrazonoyl chlorides with carbodithioates, a route distinct from the target compound’s likely coupling of preformed imidazothiazole and spirocyclic moieties .
  • Bioactivity Potential: Thiadiazoles are known for antimicrobial and anticancer activities, suggesting divergent therapeutic applications compared to the target compound’s hypothesized targets.

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